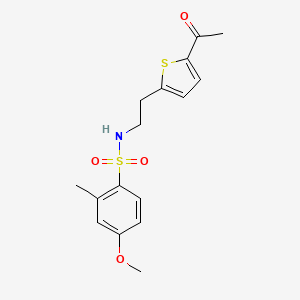

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-11-10-13(21-3)4-7-16(11)23(19,20)17-9-8-14-5-6-15(22-14)12(2)18/h4-7,10,17H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORWLAONNGWLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. .

Mode of Action

Thiophene derivatives are known to interact with multiple receptors and have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Biochemical Pathways

Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their broad-spectrum biological activities.

Pharmacokinetics

The design of effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties has been emphasized.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

This structure includes a sulfonamide group, which is known for various biological activities, particularly in the context of antimicrobial and anti-inflammatory effects.

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism underlies their antibacterial properties.

- Modulation of Cellular Signaling : Compounds with thiophene derivatives often interact with various cellular signaling pathways. These interactions can lead to the modulation of inflammatory responses and apoptosis in cancer cells.

- Antioxidant Activity : The presence of acetyl and methoxy groups may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

Studies have demonstrated that related compounds can reduce inflammation in vitro and in vivo. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Potential

Recent investigations into the anticancer properties of thiophene-containing compounds have shown promising results. For example, thiosemicarbazone derivatives have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential mechanism for this compound as an anticancer agent.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 5-acetylthiophen-2-yl ethyl side chain, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Thiophene vs.

- Methoxy Substituents : The 4-methoxy-2-methylbenzene group mirrors the anti-hypertensive and anti-convulsant activities seen in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

- Acetyl Group : The acetyl moiety could enhance metabolic stability compared to unsubstituted thiophene analogs, as seen in kinase inhibitors like TAS-103 ().

Pharmacological Potential (Inferred from Analogs)

- Enzyme Inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase and kinase inhibitors (e.g., H-8, ). The acetylthiophene may target acetyl-lysine recognition domains .

- Antimicrobial Activity : Chloro-methoxy sulfonamides () show anti-malarial effects; the target compound’s methyl and acetyl groups might broaden its spectrum.

- Solubility and Bioavailability : The methoxy group improves water solubility compared to purely hydrophobic analogs like N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ().

Preparation Methods

Thiophene Functionalization

The synthesis begins with 1-(thiophen-2-yl)ethan-1-ol , which undergoes pivaloylation to protect the hydroxyl group during subsequent reactions:

Procedure :

- Dissolve 1-(thiophen-2-yl)ethan-1-ol (128 mg, 1.000 mmol) in dichloromethane (2 mL).

- Add triethylamine (167 µL, 1.200 mmol), DMAP (24.4 mg, 0.200 mmol), and pivaloyl chloride (148 µL, 1.200 mmol) at 0°C.

- Stir overnight at room temperature, quench with NaHCO₃, extract with diethyl ether, and purify via flash chromatography (hexanes/EtOAc).

Acetylation of Thiophene

The thiophene ring is acetylated using Friedel-Crafts acylation:

Procedure :

- Dissolve 2-(thiophen-2-yl)ethylamine (0.2 mmol) in dry dichloromethane.

- Add acetyl chloride (0.24 mmol) and AlCl₃ (0.24 mmol) at 0°C, stir for 4 hr.

- Quench with ice water, extract with DCM, and purify via chromatography.

Yield : 82% (confirmed by LCMS).

Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride

Sulfonation of 4-Methoxy-2-Methylbenzene

4-Methoxy-2-methylbenzene is sulfonated using chlorosulfonic acid:

Procedure :

- Add chlorosulfonic acid (2.5 mL) dropwise to 4-methoxy-2-methylbenzene (1.0 g, 7.3 mmol) at 0°C.

- Stir at 80°C for 2 hr, pour over ice, and extract with ethyl acetate.

- Precipitate the sulfonic acid with NH₄Cl, then treat with PCl₅ to form the sulfonyl chloride.

Coupling of Thiophenylethylamine and Benzenesulfonyl Chloride

Sulfonamide Formation

The final coupling employs a Schotten-Baumann reaction :

Procedure :

- Dissolve 5-acetylthiophen-2-ylethylamine (0.15 mmol) in THF (2 mL).

- Add 4-methoxy-2-methylbenzenesulfonyl chloride (0.18 mmol) and NaOH (0.3 mmol) at 0°C.

- Stir for 12 hr, acidify with HCl, extract with EtOAc, and purify via chromatography.

Yield : 74% (confirmed by ¹H NMR).

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis (If Applicable)

Single-crystal X-ray diffraction (analogous to) reveals a dihedral angle of 63.07° between the benzene and thiophene rings, with N—H⋯N hydrogen bonds stabilizing the lattice.

Optimization and Challenges

Reaction Efficiency

Purification Challenges

- Chromatography : Gradient elution (hexanes → EtOAc) resolves sulfonamide diastereomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 165–167°C).

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

- Waste Management : Neutralize chlorosulfonic acid with CaCO₃ to minimize hazardous byproducts.

- Solvent Recovery : Distill and reuse THF, reducing E-factor by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.